molecular formula C31H27ClN6O5S2 B2601577 N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 362506-62-5

N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2601577
CAS No.: 362506-62-5
M. Wt: 663.16
InChI Key: ADRILMQWLSQJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(3-chlorophenyl)-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C31H27ClN6O5S2 and its molecular weight is 663.16. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Surface Analysis

The compound has been studied for its crystal structure and molecular interactions. For instance, Prabhuswamy et al. (2016) synthesized a related compound and determined its crystal structure using X-ray diffraction. This study highlights the significance of hydrogen bond interactions in stabilizing the crystal and molecular structure of the compound (Prabhuswamy et al., 2016).

Reaction Mechanism and Synthesis

The compound's synthesis involves complex chemical reactions, as shown in studies like that by Ledenyova et al. (2018), who explored the reaction mechanism involving similar compounds and their structural confirmation through HPLC/MS (Ledenyova et al., 2018).

Structural Characterization

Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of compounds with similar chemical structures, emphasizing the importance of crystallography in understanding these compounds (Kariuki et al., 2021).

Biological Evaluation

Compounds with similar structures have been evaluated for their biological activities. For instance, Ravula et al. (2016) synthesized a series of pyrazoline derivatives and assessed them for their anti-inflammatory and antibacterial properties, highlighting the potential medicinal applications (Ravula et al., 2016).

Antioxidant Properties

Prabakaran et al. (2021) studied derivatives of similar compounds for their potential as antioxidants, employing various techniques like molecular docking and ADMET to understand their interactions with enzymes (Prabakaran et al., 2021).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interactions of a structurally similar antagonist with cannabinoid receptors, offering insights into how these compounds interact at the molecular level (Shim et al., 2002).

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27ClN6O5S2/c1-41-24-10-4-9-21(29(24)42-2)23-16-22(26-12-6-14-44-26)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)25-11-5-13-43-25)37(31)20-8-3-7-19(32)15-20/h3-15,23H,16-18H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRILMQWLSQJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27ClN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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